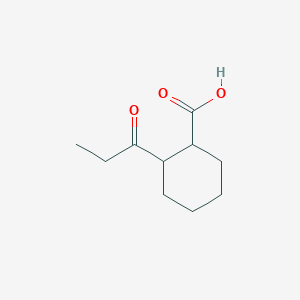![molecular formula C6H11N B3011480 (1S,5S)-2-Azabicyclo[3.2.0]heptane CAS No. 1354422-01-7](/img/structure/B3011480.png)
(1S,5S)-2-Azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1S,5S)-2-Azabicyclo[3.2.0]heptane” is a chemical compound with a complex structure. It is related to the class of organic compounds known as polyhalopyridines . The molecular formula of this compound is C7H10O .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For example, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Molecular Structure Analysis
The molecular structure of “(1S,5S)-2-Azabicyclo[3.2.0]heptane” is based on structures generated from information available in ECHA’s databases . The molecular weight of this compound is 154.211 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S,5S)-2-Azabicyclo[3.2.0]heptane” include a density of 0.9±0.1 g/cm3, a boiling point of 112.6±7.0 °C at 760 mmHg, and a molar refractivity of 30.3±0.3 cm3 .
Scientific Research Applications
Anti-HIV Agent Development
(1S,5S)-2-Azabicyclo[3.2.0]heptane: has garnered interest as a potential anti-HIV agent. Researchers have synthesized an isonucleoside derivative based on its 2,6-dioxobicyclo[3.2.0]heptane skeleton. The synthesis involves several steps, including the introduction of an azide group and the formation of an oxetane ring. The resulting isonucleoside shows promise in inhibiting HIV replication .
Bielschowskysin Analog Synthesis
The compound has also been explored in the context of natural product synthesis. A stereocontrolled approach was used to construct a highly functionalized bicyclo[3.2.0]heptane derivative, which embodies the bridged lactone found in the diterpene bielschowskysin . Key steps in this synthesis include a stereoselective copper-catalyzed [2 + 2] photocycloaddition of a 1,6-diene embedded in a sugar derivative .
Conformational Studies
Researchers have investigated the conformational properties of (1S,5S)-2-Azabicyclo[3.2.0]heptane . Its unique bicyclic structure provides an interesting platform for studying molecular conformations and interactions. These studies contribute to our understanding of chemical reactivity and biological activity .
properties
IUPAC Name |
(1S,5S)-2-azabicyclo[3.2.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-5(1)3-4-7-6/h5-7H,1-4H2/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZARKJBNYKGJI-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5S)-2-Azabicyclo[3.2.0]heptane | |
CAS RN |
1354422-01-7 |
Source


|
| Record name | rac-(1R,5R)-2-azabicyclo[3.2.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-(Dimethylamino)propan-2-yl)-2-(pyridin-4-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B3011404.png)
![2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B3011406.png)
![4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3011409.png)





![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011416.png)

